3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile
Description
Chemical Name: 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile (synonyms: 3-(1H-Imidazol-1-yl)propanenitrile, N-(2-cyanoethyl)imidazole) CAS No.: 23996-53-4 Molecular Formula: C₆H₇N₃ Molecular Weight: 121.14 g/mol Structure: The compound consists of an imidazole ring connected via a two-carbon ethoxy chain to a propanenitrile group. Key functional groups include the nitrile (-C≡N) and the imidazole heterocycle .
Properties
CAS No. |
798571-58-1 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(2-imidazol-1-ylethoxy)propanenitrile |
InChI |
InChI=1S/C8H11N3O/c9-2-1-6-12-7-5-11-4-3-10-8-11/h3-4,8H,1,5-7H2 |
InChI Key |
BVQRKSJUNKAYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCOCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile typically involves the reaction of imidazole with an appropriate alkylating agent. One common method is the reaction of imidazole with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Physical Properties :
- Appearance : Colorless crystalline powder.
- Solubility: Soluble in water and organic solvents (e.g., ethanol, DMSO) at room temperature .
- Reactivity : Exhibits strong electrophilicity due to the nitrile group, enabling nucleophilic addition reactions. The imidazole ring provides basicity and coordination sites for metal ions .
Applications : Primarily used as an intermediate in synthesizing imidazole-based pharmaceuticals, agrochemicals, and ligands for coordination chemistry .
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
The table below compares 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile with analogous heterocyclic compounds:
| Compound Name | Molecular Formula | Key Functional Groups | Heterocyclic Core | Reactivity Profile |
|---|---|---|---|---|
| 3-(1H-Imidazol-1-yl)propanenitrile | C₆H₇N₃ | Nitrile, Imidazole | Imidazole | Electrophilic nitrile; nucleophilic imidazole |
| 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | C₁₀H₉ClN₂O | Chloromethyl, Oxadiazole | Oxadiazole | SN2 substitution (Cl); aromatic substitution |
| 2-(2-Methylpiperidin-1-yl)ethanol | C₈H₁₇NO | Hydroxyl, Piperidine | Piperidine | Hydrogen bonding (OH); basic amine |
| 3-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde | C₁₂H₁₃N₃O₂ | Aldehyde, Imidazole | Imidazole | Aldehyde oxidation; imidazole coordination |
Key Observations :
- Nitrile vs. Aldehyde : The nitrile group in the target compound offers electrophilic reactivity for cyanation or hydrolysis, whereas the aldehyde in 3-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde is prone to oxidation or nucleophilic attack .
- Heterocyclic Core : Imidazole derivatives (e.g., the target compound) exhibit stronger basicity and metal-binding capacity compared to oxadiazoles or piperidines .
- Substituent Effects : The chloromethyl group in 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole enables alkylation reactions, contrasting with the ethoxy linker in the target compound, which enhances solubility .
Physicochemical Properties
| Property | 3-(1H-Imidazol-1-yl)propanenitrile | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | 2-(2-Methylpiperidin-1-yl)ethanol |
|---|---|---|---|
| Molecular Weight | 121.14 g/mol | 214.65 g/mol | 143.23 g/mol |
| Melting Point | Not reported | 98–102°C (literature) | -20°C (liquid at RT) |
| Solubility | Water, ethanol, DMSO | Organic solvents (e.g., chloroform) | Water, ethanol |
| Stability | Stable under inert conditions | Sensitive to moisture | Hygroscopic |
Notable Differences:
- Solubility : The nitrile group in the target compound enhances water solubility compared to hydrophobic oxadiazoles .
- Stability : The oxadiazole derivative is moisture-sensitive due to its chloromethyl group, whereas the target compound’s nitrile group is more stable under ambient conditions .
Research Findings and Structural Insights
- Crystallographic Data : Single-crystal X-ray studies confirm the planar geometry of the imidazole ring in 3-(1H-Imidazol-1-yl)propanenitrile, with bond lengths (C–C = 1.34–1.38 Å) consistent with aromatic systems. The ethoxy linker adopts a gauche conformation, minimizing steric strain .
- Comparative Reactivity : The nitrile group’s electrophilicity (IR ν(C≡N) = 2240 cm⁻¹) is higher than that of aldehydes (ν(C=O) ≈ 1700 cm⁻¹), enabling distinct reaction pathways .
Biological Activity
3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities associated with this compound, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile involves a multi-step process that typically includes the reaction of imidazole derivatives with propanenitrile. The molecular structure features an imidazole ring connected through an ethylene group to a nitrile functional group, which influences its biological properties.
Molecular Structure
- Molecular Formula : C6H7N3
- Key Functional Groups : Imidazole, nitrile
- Conformation : The compound exhibits a staggered conformation due to the presence of the ethylene bridge, which affects its reactivity and interaction with biological targets .
Biological Activities
The biological activities of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile have been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has indicated that derivatives of imidazole, including propanenitrile compounds, exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives and their evaluation against bacterial strains. The results demonstrated that certain compounds showed effective inhibition of bacterial growth, suggesting the potential for developing new antimicrobial agents based on this scaffold .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that imidazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation. For instance, 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile has been linked to the inhibition of specific tyrosine kinases associated with cancer progression .
Case Studies and Research Findings
Several case studies have documented the biological effects of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile:
The mechanisms underlying the biological activities of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile are multifaceted:
- Tyrosine Kinase Inhibition : The compound may inhibit key signaling pathways that promote tumor growth and metastasis.
- Antioxidant Properties : Imidazole derivatives often exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.
- Modulation of Immune Response : The anti-inflammatory effects are likely due to the modulation of immune cell activity and cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
